A Comprehensive Technical Guide to Diethyl (2,2-diethoxyethyl)phosphonate: Synthesis, Properties, and Applications in Modern Organic Chemistry
A Comprehensive Technical Guide to Diethyl (2,2-diethoxyethyl)phosphonate: Synthesis, Properties, and Applications in Modern Organic Chemistry
Abstract
This technical guide provides an in-depth exploration of Diethyl (2,2-diethoxyethyl)phosphonate (CAS No. 7598-61-0), a pivotal reagent in synthetic organic chemistry. With a molecular weight of 254.26 g/mol , this organophosphorus compound is most renowned for its role as a precursor to a phosphonate carbanion in the Horner-Wadsworth-Emmons (HWE) reaction. This guide, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, provides validated protocols for its synthesis, and offers a mechanistic and practical examination of its application in carbon-carbon bond formation. Particular emphasis is placed on its utility in two-carbon homologation reactions to generate α,β-unsaturated aldehydes, a critical transformation in the synthesis of complex molecular architectures and pharmacologically active agents.
Physicochemical Properties and Identification
Diethyl (2,2-diethoxyethyl)phosphonate is a stable, clear liquid at room temperature.[1] Its structure features a phosphonate group attached to an ethyl chain bearing a diethyl acetal. This acetal functionality serves as a masked aldehyde, a key feature that is exploited in its synthetic applications. The diethyl phosphonate group is less basic but more nucleophilic than corresponding phosphonium ylides used in the traditional Wittig reaction, which imparts distinct reactivity advantages.[2]
Table 1: Physicochemical and Identification Data for Diethyl (2,2-diethoxyethyl)phosphonate
| Property | Value | Source(s) |
| Molecular Weight | 254.26 g/mol | [3][4][5][6] |
| Molecular Formula | C10H23O5P | [3][5] |
| CAS Number | 7598-61-0 | [6] |
| Appearance | Clear Liquid | [1] |
| Density | 1.052 g/mL at 25 °C | [6] |
| Boiling Point | 146-149 °C at 14 mmHg | [6] |
| Refractive Index | n20/D 1.430 | [6] |
| Synonyms | Diethyl phosphonoacetaldehyde diethyl acetal, P-(2,2-Diethoxyethyl)phosphonic acid diethyl ester | [1][6] |
Synthesis and Purification
The most common and efficient method for preparing dialkyl phosphonates is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, resulting in the formation of a dialkyl alkylphosphonate and a volatile alkyl halide byproduct.[7]
Protocol: Synthesis via Michaelis-Arbuzov Reaction
This protocol describes the synthesis of Diethyl (2,2-diethoxyethyl)phosphonate from triethyl phosphite and bromoacetaldehyde diethyl acetal.[8]
Materials:
-
Triethyl phosphite
-
Bromoacetaldehyde diethyl acetal
-
Anhydrous reaction vessel with a reflux condenser and nitrogen inlet
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Equip a dry, round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of the phosphite.
-
Reagent Addition: Charge the flask with triethyl phosphite (1.0 eq).
-
Reaction Initiation: Begin stirring and slowly add bromoacetaldehyde diethyl acetal (1.0-1.1 eq) to the flask. The reaction is often exothermic, so controlled addition is necessary.
-
Thermal Promotion: Once the initial exotherm subsides, gently heat the reaction mixture to approximately 120-140°C. The progress of the reaction can be monitored by observing the distillation of the ethyl bromide byproduct (b.p. 38°C) through the condenser.
-
Causality Note: The elevated temperature is required to drive the dealkylation of the quasi-phosphonium salt intermediate, which is the rate-limiting step of the Arbuzov reaction.
-
-
Reaction Completion: Continue heating for 2-4 hours, or until the evolution of ethyl bromide ceases.
-
Purification: Cool the reaction mixture to room temperature. The crude product is then purified by vacuum distillation to yield pure Diethyl (2,2-diethoxyethyl)phosphonate.[8]
Caption: Synthesis of the target phosphonate via the Michaelis-Arbuzov reaction.
Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction
The primary utility of Diethyl (2,2-diethoxyethyl)phosphonate lies in its application in the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is a powerful method for creating carbon-carbon double bonds, typically with high (E)-stereoselectivity.[2][9]
Mechanistic Overview
The HWE reaction proceeds via the following key steps:
-
Deprotonation: A strong base (e.g., NaH, n-BuLi) abstracts the acidic proton alpha to the phosphonate group, generating a stabilized phosphonate carbanion.
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming an intermediate betaine.
-
Oxaphosphetane Formation: The betaine collapses into a four-membered cyclic intermediate, the oxaphosphetane.
-
Elimination: The oxaphosphetane fragments to yield the desired alkene and a water-soluble dialkyl phosphate salt. This byproduct is easily removed during aqueous workup, a significant advantage over the triphenylphosphine oxide generated in the Wittig reaction.[7]
The stereochemical outcome is generally controlled by thermodynamic favorability in the formation of the oxaphosphetane intermediate, which leads to the predominant formation of the E-alkene.[10]
Caption: General mechanism of the Horner-Wadsworth-Emmons (HWE) reaction.
Protocol: Two-Carbon Homologation for α,β-Unsaturated Aldehyde Synthesis
This workflow details the use of Diethyl (2,2-diethoxyethyl)phosphonate to convert an aldehyde (R-CHO) into its two-carbon homologated α,β-unsaturated aldehyde (R-CH=CH-CHO).
Materials:
-
Diethyl (2,2-diethoxyethyl)phosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde substrate
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Aqueous acid (e.g., 1M HCl or oxalic acid)
-
Standard extraction and purification solvents/equipment
Procedure:
-
Anion Generation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend NaH (1.1 eq) in anhydrous THF. Cool the suspension to 0°C using an ice bath.
-
Phosphonate Addition: Add a solution of Diethyl (2,2-diethoxyethyl)phosphonate (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Causality Note: Pre-forming the anion is crucial for a clean reaction. The use of NaH provides an irreversible deprotonation without competing nucleophilic addition that can occur with organolithium bases.
-
-
Carbonyl Addition: Cool the reaction mixture back to 0°C and add a solution of the aldehyde substrate (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quenching & Workup: Cool the mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH4Cl. Partition the mixture between water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer twice more with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is the diethyl acetal of the α,β-unsaturated aldehyde.
-
Acetal Hydrolysis: Dissolve the crude acetal in a mixture of THF and aqueous acid (e.g., 1M HCl). Stir at room temperature until the deprotection is complete (monitored by TLC or GC-MS).
-
Self-Validation: The acetal acts as a robust protecting group for the aldehyde functionality, preventing self-condensation or other side reactions under the basic conditions of the HWE reaction. Its clean removal under mild acidic conditions validates its choice.
-
-
Final Purification: Neutralize the acid, extract the product into an organic solvent, and purify by flash column chromatography to yield the final α,β-unsaturated aldehyde.
Caption: Experimental workflow for two-carbon homologation using the HWE reaction.
Relevance in Drug Discovery and Development
Phosphonates are recognized as valuable pharmacophores in medicinal chemistry. They often serve as bioisosteres of natural phosphates, carboxylates, or as transition-state analogs for enzymes that hydrolyze esters and amides.[11] While Diethyl (2,2-diethoxyethyl)phosphonate is not typically a final drug product, its role as a synthetic building block is critical.
The HWE reaction enables the precise, stereocontrolled installation of alkenes, which form the backbone of many natural products and synthetic drugs.[12] Controlling the geometry of a double bond (E vs. Z) is often paramount for biological activity, as it dictates the overall three-dimensional shape of a molecule and its ability to bind to a target receptor or enzyme. The reliability of the HWE reaction in producing (E)-alkenes makes it an indispensable tool for constructing pharmacologically active molecules, from antiviral agents to complex anticancer compounds.[11][13]
Safety and Handling
Hazard Identification:
-
Diethyl (2,2-diethoxyethyl)phosphonate is classified as an irritant. It causes skin irritation (H315) and serious eye irritation (H319).[3][6] It may also cause respiratory irritation (H335).[3]
Handling and Storage:
-
Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.[6]
-
In case of contact: Immediately flush eyes or skin with copious amounts of water and seek medical attention.
Conclusion
Diethyl (2,2-diethoxyethyl)phosphonate is a highly versatile and valuable reagent for the modern synthetic chemist. Its primary strength lies in its role as a robust C2-building block in the Horner-Wadsworth-Emmons reaction, providing a reliable and stereoselective route to (E)-α,β-unsaturated aldehydes and their derivatives. The ease of its synthesis, the stability of the reagent, and the straightforward purification of its reaction products make it a superior choice for complex synthetic challenges in academic research and industrial drug development.
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